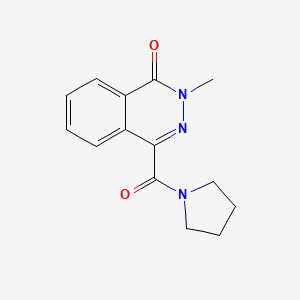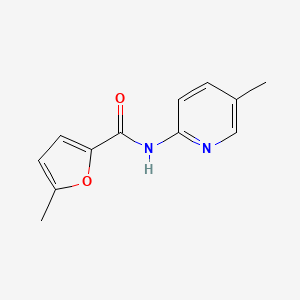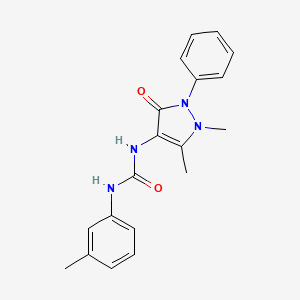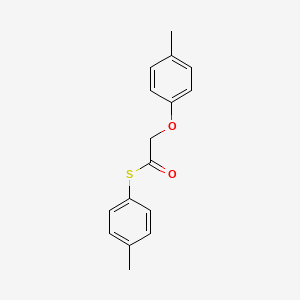![molecular formula C17H19ClN2OS B5730634 N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea, commonly known as CEC, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of CEC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CEC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CEC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CEC has also been shown to have antioxidant properties, reducing oxidative stress and lipid peroxidation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
CEC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, CEC has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of CEC and its potential effects on human health.
Zukünftige Richtungen
There are several future directions for research on CEC. One area of interest is the development of CEC-based radioprotective agents for use in cancer therapy. Another area of interest is the investigation of CEC as a potential treatment for inflammatory and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of CEC and to determine its potential effects on human health.
Conclusion
In conclusion, CEC is a chemical compound with potential applications in various scientific research fields. Its unique properties, including anti-inflammatory, antioxidant, and antitumor properties, make it an attractive target for further research. While more research is needed to fully understand the mechanism of action of CEC and its potential effects on human health, it holds promise as a potential therapeutic agent.
Synthesemethoden
The synthesis of CEC involves the reaction of 3-chlorobenzyl chloride with 4-ethoxyaniline in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ammonium thiocyanate to yield CEC. The purity of the compound can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CEC has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and toxicology. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CEC has also been investigated for its potential use as a radioprotective agent in cancer therapy.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-21-16-8-6-15(7-9-16)20-17(22)19-11-10-13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKMTOFWJZUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)


![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)

![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)


![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

